3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound could involve the use of different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route would depend on the specific requirements of the reaction and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For instance, the presence of a pyrrolidine ring could influence its physicochemical parameters .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research into thieno[3,2-d]pyrimidines reveals diverse synthetic approaches that underline the chemical versatility and reactivity of this class. For instance, a study outlines a one-step synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, highlighting a green approach to synthesizing pharmacologically significant compounds with reduced catalyst loading and simplified purification processes (Shi et al., 2018). Another research effort describes new synthetic routes to thieno[3,2-d]pyrimidine derivatives, showcasing the structural diversity achievable through different synthetic conditions (El-Meligie et al., 2020).
Biological Activities and Pharmacological Potential
Thieno[3,2-d]pyrimidines have been associated with various biological activities, making them of interest for pharmaceutical applications. For example, certain derivatives have shown promising antimicrobial activity against Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents from this class (Sirakanyan et al., 2015). Another study involving the synthesis of thieno[2,3-d]pyrimidines and related fused thiazolo derivatives discusses the chemical synthesis and potential biological activities of these compounds, further emphasizing the relevance of thieno[3,2-d]pyrimidines in medicinal chemistry (Ahmed, 2003).
Antitumor and Antifolate Activities
Particular attention has been given to the antitumor and antifolate activities of thieno[3,2-d]pyrimidine derivatives. A study on the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines explores these compounds as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, showing significant inhibition of human DHFR and tumor cell growth (Gangjee et al., 2007).
Future Directions
Mechanism of Action
Target of Action
STL105092, also known as 3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one, primarily targets the Protein Arginine Methyltransferase 3 (PRMT3) . PRMT3 is a transferase enzyme that catalyzes the asymmetric dimethylation of arginine residues of various proteins . It plays a crucial role in the maturation of ribosomes and may have a role in lipogenesis .
Mode of Action
STL105092 acts as an allosteric inhibitor of PRMT3 . It binds to the PRMT3 enzyme, altering its conformation and inhibiting its activity . This results in a decrease in the asymmetric dimethylation of arginine residues on various proteins .
Biochemical Pathways
The inhibition of PRMT3 by STL105092 affects the ribosome maturation process and potentially the lipogenesis pathway . The downstream effects of this inhibition are yet to be fully understood and are a subject of ongoing research.
Result of Action
The inhibition of PRMT3 by STL105092 leads to a decrease in the asymmetric dimethylation of arginine residues on various proteins . This can potentially affect the maturation of ribosomes and lipogenesis .
Biochemical Analysis
Biochemical Properties
STL105092 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the Human Protein Arginine Methyltransferase 3 (PRMT3), a key enzyme involved in the methylation of arginine residues of various proteins . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
STL105092 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound was found to be non-cytotoxic against four cell lines .
Molecular Mechanism
At the molecular level, STL105092 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it acts as an allosteric inhibitor of PRMT3, affecting its enzymatic activity .
Properties
IUPAC Name |
7-(4-methylphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-4-6-14(7-5-13)15-11-25-18-17(15)20-12-22(19(18)24)10-16(23)21-8-2-3-9-21/h4-7,11-12H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDAQWWLMVVIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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